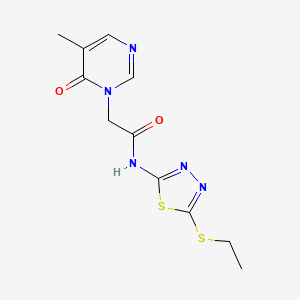

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-methyl-6-oxopyrimidin-1(6H)-yl)acetamide

Description

Properties

IUPAC Name |

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(5-methyl-6-oxopyrimidin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5O2S2/c1-3-19-11-15-14-10(20-11)13-8(17)5-16-6-12-4-7(2)9(16)18/h4,6H,3,5H2,1-2H3,(H,13,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOEMGIZVHPTSRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(S1)NC(=O)CN2C=NC=C(C2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Route 1: : Starting with 2-amino-5-ethylthio-1,3,4-thiadiazole, the compound can be synthesized by reacting it with acetyl chloride to introduce the acetamide group.

Route 2: : Another method involves the reaction of 5-methyl-6-oxopyrimidine-2-carboxylic acid with ethylamine to form an intermediate, which then undergoes cyclization with thiourea to produce the final compound.

Industrial Production Methods: : On an industrial scale, the production of this compound may involve the optimization of reaction conditions such as temperature, pressure, and catalyst use to enhance yield and purity. Continuous flow reactors could be employed to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions, particularly affecting the sulfur and amide groups.

Reduction: : Reduction reactions can target the thiadiazole ring, leading to various derivatives.

Substitution: : Both nucleophilic and electrophilic substitutions can occur, especially at the nitrogen and sulfur atoms.

Common Reagents and Conditions

Oxidation: : Oxidizing agents like hydrogen peroxide or potassium permanganate under acidic conditions.

Reduction: : Reducing agents such as sodium borohydride or lithium aluminium hydride.

Substitution: : Reagents like halogens or alkylating agents in the presence of a base.

Major Products

Oxidation Products: : Sulfone derivatives.

Reduction Products: : Reduced thiadiazole derivatives.

Substitution Products: : Various alkylated or halogenated derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance, studies have demonstrated that N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-methyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetamide displayed notable antibacterial effects against various strains such as Xanthomonas oryzae and Rhizoctonia solani . The compound's structure allows it to interact effectively with microbial targets, enhancing its efficacy.

Antiviral Activity

The thiadiazole moiety is known for its antiviral properties. Compounds containing this structure have been evaluated for their activity against viruses like HIV. For example, derivatives of 1,3,4-thiadiazole have shown moderate antiviral activity against HIV strains . The presence of the pyrimidine ring in N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-methyl-6-oxopyrimidin-1(6H)-yl)acetamide may enhance its potential as a non-nucleoside reverse transcriptase inhibitor (NNRTI), which is crucial in HIV treatment strategies.

Anticancer Potential

Emerging research indicates that thiadiazole derivatives can inhibit cancer cell proliferation. The compound under discussion has been linked to various anticancer activities through mechanisms involving apoptosis and cell cycle arrest in cancer cells. The structural attributes of the compound allow it to bind to specific targets within cancer cells, potentially leading to therapeutic outcomes .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its biological activity. Research suggests that modifications in the acetamide moiety can enhance the compound's efficacy against viral infections and cancer cell lines .

Case Study 1: Antimicrobial Efficacy

In a study assessing various thiadiazole derivatives for their antibacterial properties, N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-methyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetamide was found to have significant activity against Xanthomonas oryzae . This study involved in vitro assays where the compound was tested against multiple bacterial strains.

Case Study 2: Antiviral Screening

A comprehensive screening of thiadiazole derivatives for antiviral activity revealed that compounds similar to N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-methyl-6-pyrimidinyl)acetamide exhibited moderate inhibition of HIV replication in cell culture models . The study highlighted the importance of the thiadiazole ring in enhancing antiviral potency.

Mechanism of Action

The compound exerts its effects through various mechanisms, depending on its application:

Molecular Targets: : May interact with specific enzymes or receptors in biological systems, leading to inhibition or activation of certain pathways.

Pathways Involved: : Can affect oxidative stress pathways or modulate signal transduction processes in cells.

Comparison with Similar Compounds

Structural and Functional Comparison

Table 1: Key Analogs and Their Activities

Key Observations:

- Thiol vs. Oxo Groups: The replacement of the pyrimidinone's oxo group with a thioxo group (as in 8a) enhances antifungal activity against R. solani (EC₅₀: 33.70 µg/mL vs. hymexazol: 67.10 µg/mL) .

- Substituent Lipophilicity : Benzylthio (5j ) and benzylthio-trifluoromethylphenyl (3a-g ) derivatives exhibit higher lipophilicity, correlating with improved membrane permeability and anticancer activity .

- Phenoxy vs. Heterocyclic Moieties: Phenoxy-linked analogs (e.g., 5g) show moderate antimicrobial activity, whereas thiadiazinan-thione derivatives (8a, 7a) demonstrate superior efficacy due to enhanced hydrogen bonding and enzyme inhibition .

Physicochemical Properties

Melting points and solubility data provide insights into compound stability and bioavailability.

Table 2: Physical Properties of Select Analogs

| Compound | Melting Point (°C) | Yield (%) | Water Solubility (µg/mL) | Reference |

|---|---|---|---|---|

| Target | - | - | - | - |

| 5g | 168–170 | 78 | Not reported | [2] |

| 8a | 169–171 | 67 | Low (similar to thiadiazoles) | [1] |

| 7a | 173–175 | 41 | Not reported | [7] |

| 5j | 138–140 | 82 | Not reported | [2] |

Key Observations:

Target-Specific Activity

- Antimicrobial Activity: The target compound’s pyrimidinone moiety may offer unique interactions with bacterial enzymes, akin to pyrimidine antagonists. However, its activity is expected to be lower than thiadiazinan-thione analogs like 8a .

- Anticancer Potential: Unlike benzylthio derivatives (3a-g), the target lacks electron-withdrawing groups (e.g., CF₃), which are critical for kinase inhibition .

Biological Activity

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This article synthesizes current research findings related to its biological activity, focusing on its antimicrobial and anticancer properties, structure-activity relationships (SAR), and synthesis methodologies.

Chemical Structure and Properties

The compound features a thiadiazole ring substituted with an ethylthio group and a pyrimidine moiety linked through an acetamide group. Its molecular formula is , with a molecular weight of approximately 392.51 g/mol. The presence of both thiadiazole and pyrimidine structures is significant as these moieties are often associated with various biological activities, including antimicrobial and anticancer effects .

Antimicrobial Activity

Research indicates that compounds containing thiadiazole rings exhibit notable antimicrobial properties . The presence of the thiadiazole moiety in this compound suggests potential efficacy against a range of bacterial and fungal pathogens.

Case Study: Antimicrobial Testing

A study evaluated the antimicrobial activity of various thiadiazole derivatives against Gram-positive and Gram-negative bacteria as well as fungi. The results indicated that derivatives with electron-withdrawing groups at specific positions exhibited enhanced activity against these microorganisms .

| Compound Name | Activity Against | Notable Features |

|---|---|---|

| N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide | Moderate | Contains thiadiazole ring |

| N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide | High | Methyl substitution enhances solubility |

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. The compound's design incorporates pharmacophoric elements that may contribute to its cytotoxic effects against cancer cell lines.

In Vitro Studies

In vitro cytotoxicity assays have demonstrated that certain derivatives exhibit significant growth inhibition of cancer cell lines such as MCF-7 (breast adenocarcinoma) and HepG2 (hepatocellular carcinoma). For instance, compounds derived from the integration of thiadiazole with piperazine structures showed enhanced cytotoxicity compared to their simpler analogs .

Structure–Activity Relationships (SAR)

The biological activity of this compound can be significantly influenced by its structural modifications.

Key Findings on SAR

- Substituent Effects : The introduction of electron-donating or electron-withdrawing groups at specific positions on the thiadiazole or pyrimidine rings can enhance or diminish biological activity.

- Hybrid Structures : Compounds that combine different pharmacophores (e.g., thiadiazole with piperazine) often exhibit improved bioactivity due to synergistic effects .

Synthesis Methodologies

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-methyl-6-oxopyrimidin-1(6H)-yl)acetamide, and how can they be addressed methodologically?

- Answer: Synthesis involves multi-step reactions requiring precise control of conditions (e.g., temperature, solvent polarity, and catalyst selection). Challenges include low yields during cyclization of the thiadiazole ring and purification of intermediates. Methodological solutions:

- Use reflux conditions with catalysts like triethylamine for amide bond formation (similar to procedures in ).

- Optimize chromatographic purification (e.g., column chromatography or HPLC) to isolate intermediates.

- Monitor reaction progress via TLC or HPLC to ensure completion.

Q. Which analytical techniques are most reliable for characterizing the purity and structure of this compound?

- Answer:

- ¹H/¹³C NMR spectroscopy to confirm connectivity of the thiadiazole, pyrimidinone, and acetamide moieties.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- X-ray crystallography (if single crystals are obtainable) to resolve stereochemical ambiguities.

- HPLC with UV detection to assess purity (>95% recommended for biological assays).

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationship (SAR) of this compound against microbial targets?

- Answer:

- Systematic substituent variation : Replace the ethylthio group with other alkyl/aryl thiols to assess impact on antimicrobial potency (e.g., compares analogs with varying substituents).

- In vitro assays : Conduct minimum inhibitory concentration (MIC) tests against Gram-positive/-negative bacteria and fungi. Include controls like ciprofloxacin for benchmarking.

- Computational docking : Use software like AutoDock to predict interactions with bacterial enzymes (e.g., dihydrofolate reductase).

Q. What strategies are recommended for resolving contradictory data regarding the compound’s biological efficacy across different studies?

- Answer:

- Standardize assay protocols : Ensure consistent cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%).

- Validate target engagement : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity to proposed targets.

- Meta-analysis : Compare datasets across studies while accounting for variables like compound purity and assay sensitivity thresholds.

Q. What in silico methods are suitable for predicting the binding affinity of this compound to potential enzymatic targets?

- Answer:

- Molecular docking : Tools like AutoDock Vina or Schrödinger Glide can model interactions with active sites (e.g., used B3LYP/SDD for conformational analysis).

- Molecular dynamics (MD) simulations : Assess stability of ligand-protein complexes over 100-ns trajectories using GROMACS .

- Pharmacophore modeling : Identify critical functional groups (e.g., thiadiazole sulfur atoms) contributing to binding.

Data-Driven Research Questions

Q. How can researchers optimize the compound’s solubility and bioavailability for in vivo studies?

- Answer:

- Salt formation : Introduce ionizable groups (e.g., via reaction with HCl to form hydrochloride salts).

- Prodrug design : Modify the acetamide moiety to enhance membrane permeability (e.g., ester prodrugs hydrolyzed in vivo).

- Nanoparticle encapsulation : Use liposomal carriers to improve aqueous dispersion.

Q. What experimental approaches are recommended to elucidate the compound’s mechanism of action in cancer cell lines?

- Answer:

- Transcriptomics : Perform RNA-seq to identify dysregulated pathways (e.g., apoptosis or DNA repair).

- Flow cytometry : Quantify apoptosis via Annexin V/PI staining.

- Kinase profiling : Use kinase inhibition panels (e.g., Eurofins KinaseProfiler) to identify off-target effects.

Conflict Resolution in Data Interpretation

Q. How should discrepancies in reported IC₅₀ values for kinase inhibition be addressed?

- Answer:

- Replicate assays : Perform dose-response curves in triplicate under identical conditions.

- Cross-validate with orthogonal methods : Compare enzymatic inhibition (e.g., ADP-Glo™ assay) with cellular viability data.

- Control for ATP concentration : Ensure assays use physiologically relevant ATP levels (1 mM).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.